

Application Notes: PTP1B-IN-4 for Enhanced Glucose Uptake Assays

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Compound of Interest

Compound Name: PTP1B-IN-4

Cat. No.: B607554

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Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates insulin signaling, leading to decreased glucose uptake into cells.^[1] Inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes and obesity by enhancing insulin sensitivity.^{[1][2]} **PTP1B-IN-4** is a non-competitive, allosteric inhibitor of PTP1B. These application notes provide a detailed protocol for utilizing **PTP1B-IN-4** in a cell-based glucose uptake assay using the fluorescent glucose analog 2-NBDG.

Mechanism of Action

PTP1B-IN-4 allosterically inhibits the PTP1B enzyme, preventing the dephosphorylation of the activated insulin receptor and its downstream substrate, IRS-1. This prolongs the phosphorylation state of these key signaling molecules, leading to the enhanced activation of the PI3K-Akt signaling cascade. Ultimately, this promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, resulting in increased glucose uptake from the extracellular environment. A supplier datasheet indicates that **PTP1B-IN-4** stimulates insulin receptor phosphorylation in CHO cells overexpressing the human insulin receptor.

Data Presentation

While specific quantitative data on the direct effect of **PTP1B-IN-4** on glucose uptake (e.g., EC50, fold-increase) is not readily available in the public domain, the following table summarizes the known inhibitory activity and a concentration used to elicit an effect on insulin signaling in a cell-based assay.[3]

Compound	Target	IC50	Cell-Based Assay Concentration	Effect on Insulin Signaling
PTP1B-IN-4	PTP1B	8 μ M	10 μ M[3]	Enhances insulin receptor phosphorylation

Experimental Protocols

This section provides a detailed methodology for a 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) glucose uptake assay to evaluate the effect of **PTP1B-IN-4** in a relevant cell line (e.g., 3T3-L1 adipocytes, C2C12 myotubes, or HepG2 hepatocytes).

Materials

- **PTP1B-IN-4** (CAS 765317-72-4)
- Differentiated 3T3-L1 adipocytes, C2C12 myotubes, or HepG2 cells
- Dulbecco's Modified Eagle Medium (DMEM), high glucose
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Insulin solution
- Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free buffer)
- 2-NBDG fluorescent glucose analog
- Phosphate-Buffered Saline (PBS)

- Trypsin-EDTA
- 96-well black, clear-bottom microplate
- Fluorescence plate reader or flow cytometer

Cell Culture and Differentiation

For 3T3-L1 Adipocytes:

- Culture 3T3-L1 preadipocytes in DMEM with 10% FBS and 1% penicillin-streptomycin.
- To induce differentiation, grow cells to confluence. Two days post-confluence, change the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 μ M dexamethasone, and 10 μ g/mL insulin.
- After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 μ g/mL insulin.
- After another 2-3 days, switch to DMEM with 10% FBS. Adipocytes should be fully differentiated 8-12 days post-induction.

For C2C12 Myotubes:

- Culture C2C12 myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin.
- To induce differentiation, grow cells to ~80-90% confluence and then switch to DMEM with 2% horse serum.
- Myotubes will form over the next 4-6 days.

2-NBDG Glucose Uptake Assay Protocol

- **Cell Seeding:** Seed differentiated 3T3-L1 adipocytes or C2C12 myotubes in a 96-well black, clear-bottom plate at a density of 2×10^4 to 5×10^4 cells per well. Allow cells to adhere overnight.
- **Serum Starvation:** The following day, gently wash the cells twice with warm PBS. Then, incubate the cells in serum-free DMEM for 2-4 hours.

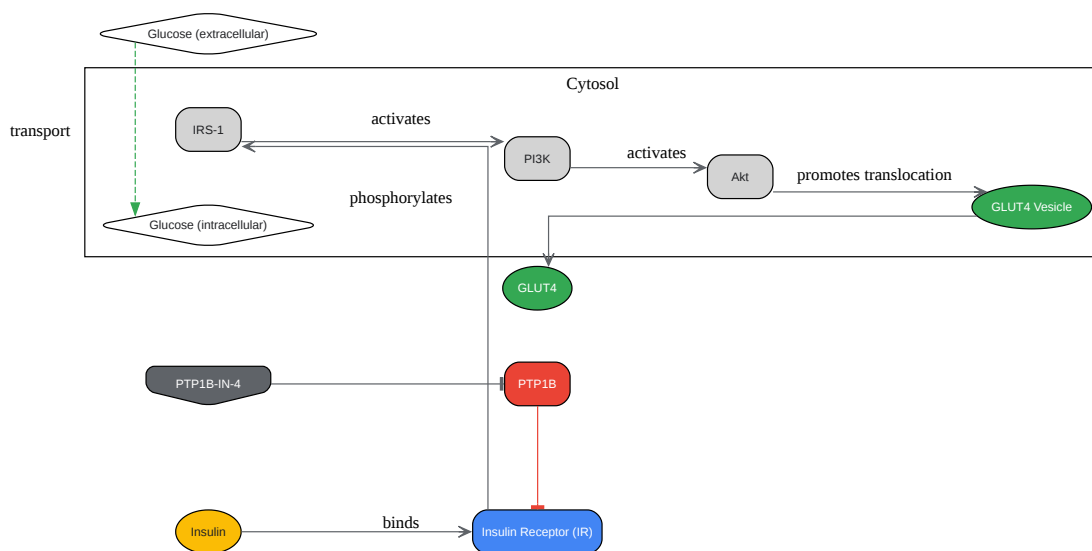
- **PTP1B-IN-4 Treatment:** Prepare a stock solution of **PTP1B-IN-4** in DMSO. Dilute the stock solution in KRH buffer to the desired final concentrations (e.g., a concentration range of 1-50 μ M, including the 10 μ M concentration used in the cited literature). Add the **PTP1B-IN-4** working solutions to the respective wells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO) and a positive control (e.g., insulin at 100 nM).
- **Insulin Stimulation (Optional but Recommended):** To assess the insulin-sensitizing effect, add insulin (e.g., 10 nM final concentration) to the wells for the last 20-30 minutes of the **PTP1B-IN-4** incubation.
- **2-NBDG Incubation:** Prepare a working solution of 2-NBDG in glucose-free KRH buffer (a typical final concentration is 50-100 μ M). Remove the treatment medium from the wells and add the 2-NBDG solution. Incubate for 30-60 minutes at 37°C, protected from light.
- **Assay Termination and Washing:** Stop the glucose uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold PBS.
- **Fluorescence Measurement:** After the final wash, add 100 μ L of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.

Data Analysis

- Subtract the background fluorescence (wells with no cells) from all readings.
- Normalize the fluorescence intensity of the treated groups to the vehicle control group.
- Calculate the fold change in glucose uptake for **PTP1B-IN-4** treated cells compared to the vehicle control.
- If a dose-response curve is generated, calculate the EC50 value for **PTP1B-IN-4** on glucose uptake.

Visualizations

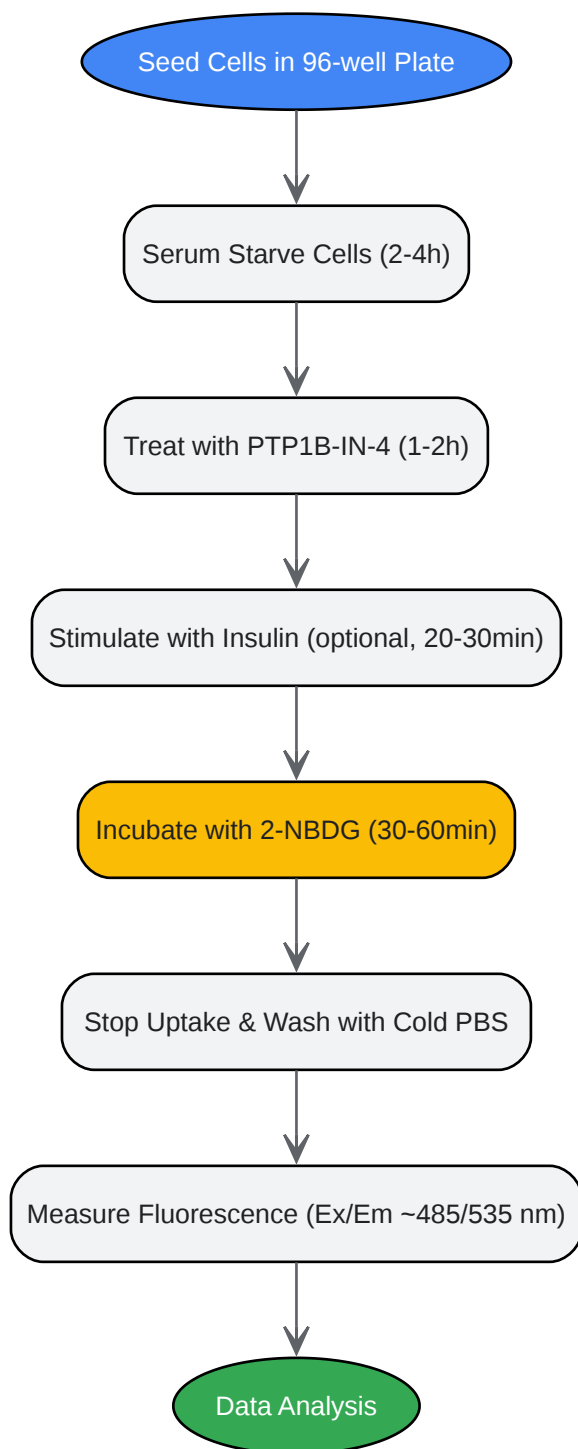
PTP1B Signaling Pathway in Insulin-Mediated Glucose Uptake



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Caption: PTP1B's role in insulin signaling and glucose uptake.

Experimental Workflow for 2-NBDG Glucose Uptake Assay



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Caption: Workflow for the **PTP1B-IN-4** glucose uptake assay.

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References

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